molecular formula C10H9N3O B8812406 2-(1H-Pyrazol-1-YL)benzamide CAS No. 25660-61-1

2-(1H-Pyrazol-1-YL)benzamide

Cat. No.: B8812406
CAS No.: 25660-61-1
M. Wt: 187.20 g/mol
InChI Key: FMQXTGYSIGNCPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1H-Pyrazol-1-yl)benzamide is a heterocyclic compound featuring a benzamide core substituted with a pyrazole ring at the ortho position. Its molecular formula is C₁₀H₉N₃O, with a molecular weight of 187.20 g/mol. The compound is synthesized via coupling reactions, often employing reagents like EDCI/HOBt, followed by purification using column chromatography .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-(1H-Pyrazol-1-YL)benzamide, and what reaction conditions are critical for optimizing yield and purity?

The synthesis of this compound typically involves coupling a pyrazole-containing intermediate with a benzoyl chloride derivative under basic conditions. Key steps include:

  • Intermediate Preparation : Reacting pyrazole derivatives (e.g., 1H-pyrazole) with halogenated benzamides.
  • Coupling Reaction : Using catalysts such as ruthenium or cobalt to facilitate C–H activation, as demonstrated in related benzamide syntheses .
  • Purification : Column chromatography with optimized solvent systems (e.g., n-hexane/CH₂Cl₂/EtOAc mixtures) to isolate the product .

Critical Conditions :

  • Temperature control (ambient to 80°C) to prevent side reactions.
  • Solvent choice (polar aprotic solvents like DMF enhance reactivity).
  • Catalyst loading (e.g., 5–10 mol% for transition metal catalysts) .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound, and what key spectral features should researchers focus on?

Characterization relies on a combination of spectroscopic methods:

  • ¹H/¹³C-NMR : Identify aromatic protons (δ 7.0–8.5 ppm) and carbonyl signals (δ ~165–170 ppm). Pyrazole ring protons appear as distinct singlets or doublets .
  • IR Spectroscopy : Confirm the amide C=O stretch (~1650 cm⁻¹) and N–H bending (~1550 cm⁻¹) .
  • Mass Spectrometry (MS) : Molecular ion peaks ([M+H]⁺) and fragmentation patterns validate the molecular formula .
TechniqueKey FeaturesEvidence ID
NMRAromatic splitting, carbonyl signals
IRAmide bond confirmation
MSMolecular ion validation

Advanced Research Questions

Q. How can computational chemistry predict the reactivity or biological activity of this compound derivatives?

  • Docking Studies : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to biological targets like kinases or receptors. For example, pyrazole-containing analogs show affinity for enzyme active sites in tuberculosis research .
  • DFT Calculations : Analyze electron density maps to identify reactive sites (e.g., electrophilic aromatic substitution at the benzamide ring) .
  • QSAR Models : Correlate structural features (e.g., substituent electronegativity) with activity data from analogs to prioritize synthetic targets .

Q. What strategies resolve contradictions in reported biological activity data between this compound analogs?

  • Dose-Response Analysis : Re-evaluate IC₅₀ values under standardized assays (e.g., MTT for cytotoxicity) to account for variability in cell lines .
  • Structural Benchmarking : Compare crystallographic data (via SHELX refinement ) to confirm if structural differences (e.g., tautomerism in pyrazole rings) affect activity .
  • Meta-Analysis : Aggregate data from multiple studies to identify consensus trends (e.g., substituents at the benzamide para-position enhance antimicrobial activity) .

Q. How can researchers establish structure-activity relationships (SARs) for this compound derivatives?

  • Systematic Substituent Variation : Synthesize derivatives with modifications (e.g., electron-withdrawing groups at the benzamide ring) and test biological activity .
  • Pharmacophore Mapping : Identify critical moieties (e.g., pyrazole N1 for hydrogen bonding) using X-ray crystallography or NMR titration .
  • Case Study : Analog N-(4-Bromophenyl)-2-(1H-pyrazol-1-yl)benzamide showed 63% yield and distinct SAR due to bromine’s steric effects .

Q. What crystallographic techniques are essential for elucidating the 3D structure of this compound?

  • Single-Crystal X-ray Diffraction : Resolve bond lengths and angles using SHELX software .
  • Twinned Data Refinement : Apply SHELXL for high-resolution data to address crystal twinning .
  • Key Insights : Pyrazole-benzamide dihedral angles influence molecular packing and solubility .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Derivatives with Substituted Aryl Groups

2-(1H-Pyrazol-1-yl)-N-(m-tolyl)benzamide (130af)

  • Structure : Features a m-tolyl (3-methylphenyl) group on the benzamide nitrogen.
  • Molecular Weight : ~307.34 g/mol (C₁₇H₁₄N₄O).
  • Melting Point : 127–129°C.
  • Synthesis : 63% yield via coupling of 128a and 131f, purified by column chromatography .

N-(2-Fluorophenyl)-2-(1H-pyrazol-1-yl)benzamide (130aj)

  • Structure : Substituted with a 2-fluorophenyl group.
  • Molecular Weight : ~311.30 g/mol (C₁₆H₁₂FN₃O).
  • Melting Point : 135–137°C.
  • Synthesis : 78% yield, higher than 130af, suggesting fluorine’s electron-withdrawing effect improves reaction efficiency .
  • Key Difference : Fluorine increases polarity and may enhance metabolic stability via reduced oxidative metabolism.

Benzimidazole-Based Analogues

N-[3-(1H-Benzimidazol-2-yl)-1H-pyrazol-4-yl]benzamide (L0H)

  • Structure : Incorporates a fused benzimidazole-pyrazole system.
  • Molecular Weight : 303.32 g/mol (C₁₇H₁₃N₅O).
  • Key Difference : The benzimidazole moiety introduces rigidity and additional hydrogen-bonding sites, likely enhancing binding affinity to biological targets like kinases or GPCRs .

N-(1H-Benzimidazol-2-yl)(1H-pyrazol-3-yl)acetamides (28–32)

  • Structure : Acetamide linkers between benzimidazole and pyrazole.
  • Synthesis : Uses 2-(3-pyrazolyl)acetic acid hydrochloride and EDCI/HOBt, yielding compounds with melting points >200°C .

Complex Derivatives with Heterocyclic Modifications

2-Chloro-4-fluoro-N-(2-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)benzamide

  • Structure : Contains a pyridazine ring and chloro/fluoro substituents.
  • Molecular Weight : 376.78 g/mol (C₁₆H₁₄ClFN₆O).
  • Key Difference : The pyridazine ring increases polarity and hydrogen-bonding capacity, likely improving solubility but reducing blood-brain barrier penetration .

N-Ethyl-N-[2-[3-(5-fluoro-2-pyridinyl)-1H-pyrazol-1-yl]ethyl]-2-(2H-1,2,3-triazol-2-yl)-benzamide

  • Structure : Dual orexin receptor antagonist with triazole and pyridinyl groups.
  • Key Difference : The triazole ring enhances metabolic stability, while the pyridinyl group contributes to π-π stacking interactions in receptor binding .

Data Table: Comparative Analysis

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituent/Modification Biological Relevance
2-(1H-Pyrazol-1-yl)benzamide C₁₀H₉N₃O 187.20 N/A Parent compound Scaffold for drug design
130af (m-tolyl derivative) C₁₇H₁₄N₄O ~307.34 127–129 3-Methylphenyl Enhanced lipophilicity
130aj (2-fluorophenyl derivative) C₁₆H₁₂FN₃O ~311.30 135–137 2-Fluorophenyl Improved metabolic stability
L0H (benzimidazole-pyrazole hybrid) C₁₇H₁₃N₅O 303.32 N/A Benzimidazole-pyrazole High binding affinity
2-Chloro-4-fluoro-pyridazinyl derivative C₁₆H₁₄ClFN₆O 376.78 N/A Pyridazine, Cl/F Solubility enhancement

Key Findings and Implications

Substituent Effects :

  • Electron-withdrawing groups (e.g., fluorine in 130aj) improve synthetic yields and metabolic stability.
  • Lipophilic groups (e.g., m-tolyl in 130af) enhance membrane permeability but may reduce aqueous solubility.

Structural Rigidity vs. Flexibility :

  • Benzamide derivatives (e.g., 130af, 130aj) offer moderate flexibility, suitable for targeting shallow binding pockets.
  • Benzimidazole hybrids (e.g., L0H) exhibit rigidity, ideal for deep, structured active sites .

Biological Activity :

  • Pyrazole-containing benzamides show promise as orexin receptor antagonists (e.g., dual antagonists in ) .
  • Derivatives with triazole or pyridazine moieties demonstrate improved pharmacokinetic profiles .

Properties

CAS No.

25660-61-1

Molecular Formula

C10H9N3O

Molecular Weight

187.20 g/mol

IUPAC Name

2-pyrazol-1-ylbenzamide

InChI

InChI=1S/C10H9N3O/c11-10(14)8-4-1-2-5-9(8)13-7-3-6-12-13/h1-7H,(H2,11,14)

InChI Key

FMQXTGYSIGNCPG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N)N2C=CC=N2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 2-pyrazol-1-yl-benzoic acid (50 mg, 0.26 mmol), ammonium chloride (28 mg, 0.52 mmol), 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (100 mg, 0.52 mmol), 1-hydroxy-7-azabenzotriazole (71 mg, 0.52 mmol) and diisopropylethylamine (0.17 ml, 1.0 mmol) in N,N-dimethylformamide (0.75 ml) was stirred at room temperature for 5 h. Water was added and the reaction mixture was extracted with ethyl acetate. Drying and solvent evaporation gave 2-pyrazol-1-yl-benzamide; 1H NMR (CD3OD, 400 MHz) δ7.92 (d, 1H, J=2.4 Hz), 7.70-7.48 (m, 5H), 6.49 (m, 1H).
Quantity
50 mg
Type
reactant
Reaction Step One
Quantity
28 mg
Type
reactant
Reaction Step One
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
71 mg
Type
reactant
Reaction Step One
Quantity
0.17 mL
Type
reactant
Reaction Step One
Quantity
0.75 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.